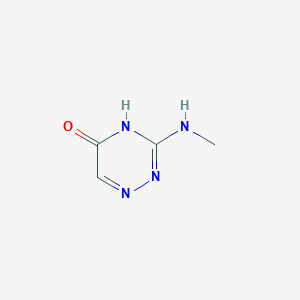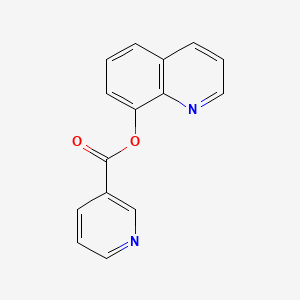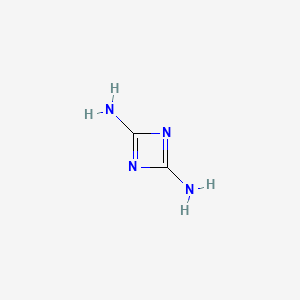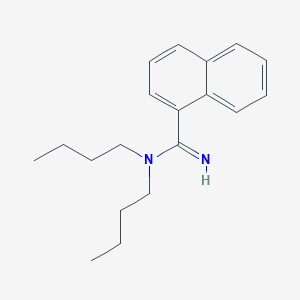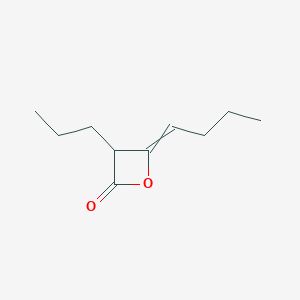
Benzene, (3,3-difluoro-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (3,3-difluoro-2-propenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3,3-difluoro-2-propenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for Benzene, (3,3-difluoro-2-propenyl)- often involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (3,3-difluoro-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can modify the propenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include hydroxylated derivatives, reduced propenyl compounds, and substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, (3,3-difluoro-2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological systems, including its metabolism and potential effects on organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, (3,3-difluoro-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzene, (3,3-difluoro-2-propenyl)- include:
- Benzene, (3-fluoro-2-propenyl)-
- Benzene, (3,3-difluoro-2-propenyl)- derivatives with additional functional groups .
Uniqueness
The uniqueness of Benzene, (3,3-difluoro-2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propenyl group enhances its reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
4980-68-1 |
|---|---|
Fórmula molecular |
C9H8F2 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
3,3-difluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H8F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clave InChI |
TXCDHAJAFFONBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


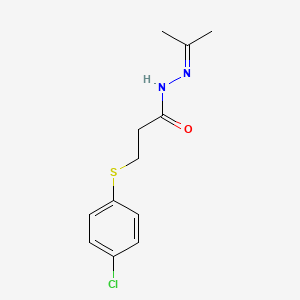

![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
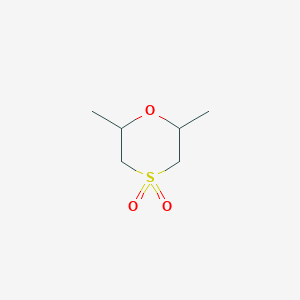
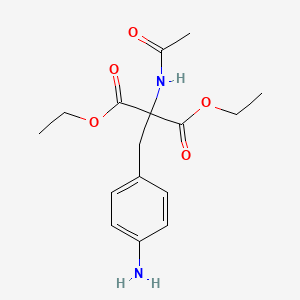
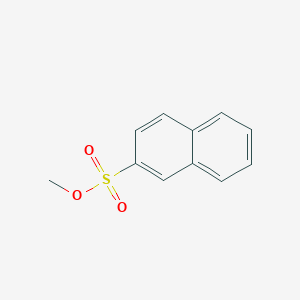
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
